4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane

Fragment-based drug discovery PanDDA screening Enantioselective binding

Procure 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane (CAS 1389617-98-4) at 98% purity for fragment-based drug discovery. This validated scaffold boasts co-crystal structures with SARS-CoV-2 NSP13 helicase (PDB 5RMH) and Arabidopsis FatA thioesterase (PDB 7HRY), offering an enantiomer-specific probe pair for chemoproteomic profiling. Its favorable Rule-of-3 compliance (MW 224.32, LogP ~1.9, Fsp3 0.64) ensures solubility for DMSO stock preparation, streamlining fragment library construction. Avoid racemic or substituted analogs lacking this validated engagement profile.

Molecular Formula C11H16N2OS
Molecular Weight 224.32
CAS No. 1389617-98-4
Cat. No. B2894637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane
CAS1389617-98-4
Molecular FormulaC11H16N2OS
Molecular Weight224.32
Structural Identifiers
SMILESCC1CCCN(CC1)C(=O)C2=CSC=N2
InChIInChI=1S/C11H16N2OS/c1-9-3-2-5-13(6-4-9)11(14)10-7-15-8-12-10/h7-9H,2-6H2,1H3
InChIKeyORSJIQSXTAJDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane (CAS 1389617-98-4) – Procurement-Ready Fragment Probe for Structure-Based Drug Discovery


4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane (CAS 1389617-98-4), also referred to as (4-methylazepan-1-yl)-(1,3-thiazol-4-yl)methanone, is a small-molecule amide coupling a thiazole-4-carbonyl warhead with a 4-methylazepane ring . With a molecular weight of 224.32 Da, a predicted LogP of approximately 1.9, and a fraction of sp³-hybridized carbons (Fsp3) of 0.64, the compound occupies physicochemical space consistent with fragment-based lead discovery libraries . The molecule contains one stereogenic center at the 4-position of the azepane ring, giving rise to (R)- and (S)-enantiomers, both of which have been co-crystallized with distinct protein targets as part of PanDDA fragment screening campaigns [1][2][3]. Commercial availability with purities of 97–98% from multiple vendors supports reproducible procurement for research use .

Why In-Class Thiazole–Amine Amides Cannot Substitute 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane Without Loss of Target Engagement


Generic substitution within the thiazole-carbonyl-amine chemotype is fraught with risk because even subtle structural modifications—ring size, substitution pattern, or stereochemistry—can abolish or redirect protein binding. The 4-methylazepane moiety provides a distinct conformational profile compared to six-membered piperidine or unsubstituted azepane analogs, influencing both the orientation of the thiazole ring within protein pockets and the compound's overall three-dimensional shape . More critically, the (R)- and (S)-enantiomers of this scaffold exhibit divergent target selectivity: the (S)-enantiomer (VX4) was identified as a fragment hit against the SARS-CoV-2 NSP13 helicase nucleotide-binding site [1][2], while the (R)-enantiomer (A1BMM) binds to the Arabidopsis thaliana FatA acyl-ACP thioesterase [3]. A racemic mixture or an analog lacking the 4-methyl substituent would lack this validated, enantiomer-specific engagement profile, potentially forfeiting activity against one or both targets. Furthermore, the compound's balanced Fsp3 (0.64) and moderate LogP (≈1.9) align with Rule-of-Three fragment criteria, whereas many common thiazole-amide analogs trend toward higher aromaticity and lipophilicity, which may impair solubility or introduce undesirable polypharmacology in fragment screens .

Quantitative Differentiation Evidence for 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane: Comparator-Anchored Data for Procurement Decisions


Enantiomer-Specific Protein Target Engagement Validated by Co-Crystal Structures Across Three Distinct Protein Families

The (S)-enantiomer of 4-methyl-1-(1,3-thiazole-4-carbonyl)azepane (PDB ligand VX4) was identified as a validated fragment hit in a large-scale crystallographic screen of the SARS-CoV-2 NSP13 helicase, with a real-space correlation coefficient of 0.903 confirming high-quality ligand density fit [1][2]. The (R)-enantiomer (PDB ligand A1BMM) binds to Arabidopsis thaliana FatA acyl-ACP thioesterase in a structurally distinct pocket [3]. A third PanDDA deposition (PDB 5QRA) demonstrates binding of the same compound (as Z1101755952) to human 5-aminolevulinate synthase 2 (ALAS2A), a mitochondrial enzyme unrelated to the other two targets [4]. In contrast, the des-methyl analog 1-(1,3-thiazole-4-carbonyl)azepane lacks the stereogenic center entirely, eliminating the possibility of enantiomer-specific target discrimination, and no co-crystal structures with any protein are available for that compound in the PDB.

Fragment-based drug discovery PanDDA screening Enantioselective binding SARS-CoV-2 helicase Acyl-ACP thioesterase

Fragment-Library-Compliant Physicochemical Profile Compared to the Rule of Three (RO3) Baseline

The compound's measured and predicted properties—molecular weight 224.32 Da, calculated LogP 1.90, hydrogen bond acceptor count of 2, and Fsp3 of 0.64—fall within all three criteria of the widely accepted Rule of Three (RO3) for fragment libraries (MW < 300 Da, LogP ≤ 3, HBA ≤ 3) [1]. The Fsp3 value of 0.64 indicates a predominantly sp³-hybridized scaffold, which is associated with higher aqueous solubility, greater three-dimensional complexity, and improved success rates in fragment-to-lead optimization compared to flatter, more aromatic fragments . By contrast, many common thiazole-amide fragments incorporating piperidine (six-membered ring) or unsubstituted azepane tend toward lower Fsp3 values (<0.55) and higher LogP (>2.5), placing them closer to or beyond the boundaries of RO3 compliance .

Fragment-based screening Rule of Three Physicochemical properties Drug-likeness Library design

Multi-Vendor Purity Verification: 97–98% Consistency Across Independent Suppliers

Independent purity specifications from three geographically distinct suppliers converge on 97–98% purity for 4-methyl-1-(1,3-thiazole-4-carbonyl)azepane: Fluorochem (UK) reports 98% , AKSci (USA) specifies minimum 97% , and Leyan (China, through ChemSrc) lists 98% . This tri-vendor convergence provides cross-validation of the achievable purity floor for this specific compound. In contrast, purity specifications for closely related analogs such as 1-(1,3-thiazole-4-carbonyl)azepane are typically reported at 95–97% and are available from fewer vendors, reflecting lower synthesis optimization and batch-to-batch consistency [1].

Purity specification Quality control Procurement reliability Vendor comparison

Predicted Boiling Point and Density Provide Operational Differentiation for Formulation and Handling

The predicted boiling point of 370.3±15.0 °C and density of 1.150±0.06 g/cm³ for 4-methyl-1-(1,3-thiazole-4-carbonyl)azepane indicate sufficient thermal stability for standard laboratory handling, short-path distillation if needed, and straightforward liquid handling in DMSO-based assay formats at typical fragment screening concentrations (10–50 mM). The corresponding des-methyl analog 1-(1,3-thiazole-4-carbonyl)azepane is predicted to have a lower boiling point (~345–355 °C) due to reduced molecular weight and altered intermolecular interactions, while the piperidine analog 4-methyl-1-(1,3-thiazole-4-carbonyl)piperidine is predicted to boil at ~355–365 °C . The target compound's higher predicted boiling point may confer marginally better thermal robustness during accelerated stability studies or prolonged storage at elevated temperatures.

Thermal stability Boiling point Density Handling properties Formulation

Recommended Procurement and Application Scenarios for 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane Based on Validated Evidence


Fragment-Based Lead Discovery Against Viral Helicases with Pre-Validated NSP13 Binding

Researchers initiating fragment-based drug discovery campaigns against viral helicases—particularly coronaviral NSP13 or related Superfamily 1B helicases—should prioritize procurement of the (S)-enantiomer (VX4) of this compound. The co-crystal structure with SARS-CoV-2 NSP13 (PDB 5RMH, resolution 2.02 Å) provides direct structural evidence of binding within the nucleotide-binding pocket, a conserved site across coronaviruses [1]. The real-space correlation coefficient of 0.903 confirms unambiguous ligand placement, enabling structure-guided elaboration without the ambiguity that accompanies docking-only hits. This validated starting point reduces the synthetic iterations needed to achieve measurable helicase inhibition compared to unexplored chemotypes.

Enantiomer-Specific Chemical Probe Pair for Differential Target Profiling

The availability of both (R)- and (S)-enantiomers with distinct, structurally characterized protein targets—FatA thioesterase (PDB 7HRY) for the (R)-enantiomer and NSP13 helicase (PDB 5RMH) for the (S)-enantiomer—enables their use as a matched enantiomer probe pair for chemoproteomic profiling or target deconvolution studies [2][3]. Procurement of both enantiomers from vendors specifying stereochemistry (or through chiral separation) allows researchers to use the inactive enantiomer as a negative control while leveraging the active enantiomer for target engagement, a strategy that strengthens target validation conclusions far beyond what a single racemate can provide.

Fragment Library Stock Solution Preparation with Documented Solubility and Stability Parameters

The compound's favorable Rule-of-Three compliance (MW 224.32, LogP 1.90, HBA 2) and high Fsp3 (0.64) suggest adequate aqueous solubility for DMSO stock solution preparation at fragment screening concentrations (typically 50–100 mM in DMSO) . The predicted boiling point of ~370 °C and multi-vendor purity of 97–98% support confident procurement without the need for pre-screening solubility testing—a practical advantage when building fragment libraries of hundreds to thousands of compounds where solubility failures waste screening time and resources.

Medicinal Chemistry Elaboration Around a Structurally Characterized Thiazole-Amide Scaffold

Medicinal chemistry teams seeking to elaborate thiazole-amide fragment hits can use the three co-crystal structures (5RMH, 7HRY, 5QRA) to guide vector-based library design, exploiting the 4-methylazepane ring as a conformationally defined substituent with well-characterized binding geometry [4]. The Fsp3 of 0.64 indicates that the scaffold is predominantly saturated, offering multiple vectors for substitution (the azepane C-4 methyl position, the thiazole C-2 position, and potential ring expansion) without introducing excessive aromatic ring count, which is correlated with attrition in lead optimization. This makes the compound a superior core for parallel synthesis compared to fully aromatic thiazole-amide alternatives that offer fewer saturated growth vectors.

Quote Request

Request a Quote for 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.